molecular formula C9H19NO2 B1417850 [1-(2-Methoxyethyl)piperidin-4-yl]methanol CAS No. 915919-97-0

[1-(2-Methoxyethyl)piperidin-4-yl]methanol

Cat. No. B1417850
M. Wt: 173.25 g/mol
InChI Key: PTNHYVCQMCBKIS-UHFFFAOYSA-N
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Description

“[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 915919-97-0 . Its molecular weight is 173.26 and its linear formula is C9H19NO2 . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is 1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is a liquid at room temperature . It has a molecular weight of 173.26 and its linear formula is C9H19NO2 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structural Analysis : Research has demonstrated the synthesis of compounds related to [1-(2-Methoxyethyl)piperidin-4-yl]methanol, exploring their crystal structures and molecular conformations. For instance, Girish et al. (2008) synthesized a similar compound and analyzed its crystal structure, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom (Girish et al., 2008).

Synthesis and Characterization

  • Three-Component Synthesis : Wu Feng (2011) reported the novel synthesis of a compound using materials including piperidine, characterizing its structure through techniques like NMR and X-ray crystallography (Wu Feng, 2011).
  • Synthesis of Derivatives : Prasad et al. (2008) synthesized derivatives of a compound structurally related to [1-(2-Methoxyethyl)piperidin-4-yl]methanol and investigated their crystal structure, providing insights into the molecular arrangement and bonding (Prasad et al., 2008).

Electrochemical Applications

  • Electrochemical Oxidation Studies : Bodmann et al. (2006) investigated the electrochemical oxidation of 2-substituted piperidines, which is a key step towards synthesizing hydroxylated γ-amino acids. This research highlights the potential of piperidine derivatives in electrochemical applications (Bodmann et al., 2006).

Antiproliferative Activity

  • Antiproliferative Activity : Research has been conducted on diphenyl(piperidin-4-yl) methanol derivatives to evaluate their antiproliferative activity. Prasad et al. (2008) synthesized a series of these derivatives and tested their effects on various carcinoma cell lines, indicating their potential in antiproliferative applications (Prasad et al., 2008).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Antitubercular Properties : A series of compounds, including those with piperidine derivatives, have been synthesized and evaluated for their antimicrobial and antitubercular activities. For example, Bisht et al. (2010) synthesized a series of compounds and assessed their efficacy against Mycobacterium tuberculosis, showing promising results in combating tuberculosis (Bisht et al., 2010).

Insecticidal Properties

  • Insecticidal Potential : Siddiqui et al. (2004) isolated compounds from Piper nigrum Linn., including piperidine derivatives, which exhibited insecticidal properties, indicating the potential use of such compounds in pest control (Siddiqui et al., 2004).

Safety And Hazards

“[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is classified as an irritant . Therefore, it should be handled with care to avoid skin and eye contact.

properties

IUPAC Name

[1-(2-methoxyethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNHYVCQMCBKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650842
Record name [1-(2-Methoxyethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methoxyethyl)piperidin-4-yl]methanol

CAS RN

915919-97-0
Record name [1-(2-Methoxyethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (1-(2-methoxyacetyl)piperidin-4-yl)methyl 2-methoxyacetate from the previous step (6.5 g, 25.1 mmol) in THF (10 mL) was added drop-wise to a 1 M solution of LiAlH4 in THF (55.0 mL, 55.0 mmol) under argon. The reaction mixture was stirred at room temperature for 2 days and then cooled to 0° C. Water (2.0 mL) was added drop-wise. A gelatinous white solid formed. 0.2M aq NaOH solution (2.0 mL) was added drop-wise. Water (5.0 mL) was added and the resulting mixture stirred at room temperature for 3 h. The white solid was removed by filtration. The filtrate was concentrated in vacuo and dried on an Isolute HM-N cartridge (eluting with EtOAc). The resulting organic solution was dried in vacuo to give (1-(2-methoxyethyl)piperidin-4-yl)methanol (3.65 mg, 84%) as a yellow oil.
Name
(1-(2-methoxyacetyl)piperidin-4-yl)methyl 2-methoxyacetate
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reactant
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[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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10 mL
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55 mL
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2 mL
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2 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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